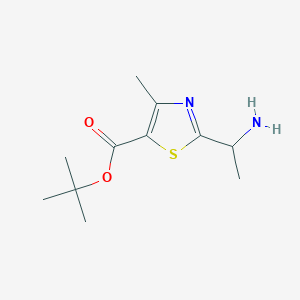
Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18N2O2S
- Molecular Weight : 258.35 g/mol
- IUPAC Name : Tert-butyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Thiazoles have been shown to possess antimicrobial properties against a range of pathogens. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : Thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated that certain thiazole derivatives inhibit mitotic kinesins like HSET (KIFC1), leading to aberrant cell division and subsequent cell death in cancer cells .
Study 1: Inhibition of HSET Kinesin
A notable study focused on the inhibition of the mitotic kinesin HSET by thiazole derivatives. The research highlighted that certain thiazole compounds could effectively inhibit HSET activity at micromolar concentrations, leading to the induction of multipolar spindles in centrosome-amplified cancer cells. This effect was attributed to the disruption of normal spindle formation during mitosis .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Inhibition of HSET Kinesin |
| Control Compound | 15.0 | Non-specific |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, demonstrating potential for further development as an antibacterial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Eigenschaften
IUPAC Name |
tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-6(12)9-13-7(2)8(16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFEUKRDZOMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













